molecular formula C11H13BrO4 B181783 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid CAS No. 52679-49-9

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Cat. No. B181783
CAS RN: 52679-49-9
M. Wt: 289.12 g/mol
InChI Key: SJTJBIRPIITRRT-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a role as a plant metabolite . It is a monocarboxylic acid and a dimethoxybenzene . It is functionally related to a 3-phenylpropionic acid .


Molecular Structure Analysis

The molecular formula of “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is C11H13BrO4 . The InChI code is 1S/C11H13BrO4/c1-15-9-5-7 (3-4-11 (13)14)8 (12)6-10 (9)16-2/h5-6H,3-4H2,1-2H3, (H,13,14) . The Canonical SMILES is COC1=C (C=C (C (=C1)CCC (=O)O)Br)OC .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is 289.12 g/mol . The XLogP3-AA is 2.3 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 5 . The exact mass and monoisotopic mass is 287.99972 g/mol . The topological polar surface area is 55.8 Ų . The heavy atom count is 16 .

Scientific Research Applications

  • Electroreductive Cyclization : Research by Esteves et al. (2005) focused on the electroreductive cyclization of compounds similar to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. They explored the catalytic reduction of these compounds to form radical intermediates, which undergo cyclization to afford various products, demonstrating the compound's potential in synthetic organic chemistry (Esteves et al., 2005).

  • Electrochemical Reduction : Henderson et al. (2014) investigated the electrochemical reduction of a bromo propargyloxy ester, similar to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, at silver cathodes in dimethylformamide. This study contributes to understanding the electrochemical properties and potential applications of such compounds in electrochemistry (Henderson et al., 2014).

  • Optically Pure Derivatives for Asymmetric Hydrogenation : O'Reilly et al. (1990) reported the preparation of optically pure derivatives of compounds structurally related to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Their work involved the Pictet-Spengler ring closure of these derivatives and the development of a simple and safe asymmetric hydrogenation catalyst system. This research is significant for the synthesis of optically pure compounds in medicinal chemistry (O'Reilly et al., 1990).

  • Synthesis and Antioxidant Properties : Dovbnya et al. (2022) focused on the synthesis of new compounds, including derivatives of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, and evaluated their antioxidant activity. This research contributes to understanding the potential of such compounds in the development of new antioxidants (Dovbnya et al., 2022).

  • Metabolic Pathways and Toxicity Studies : Carmo et al. (2005) studied the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine, a compound structurally related to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. This research is important for understanding the metabolism and potential toxicity of similar compounds in humans (Carmo et al., 2005).

Safety and Hazards

The safety information for “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” includes GHS07 pictograms . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJBIRPIITRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967118
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

CAS RN

52679-49-9
Record name 52679-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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